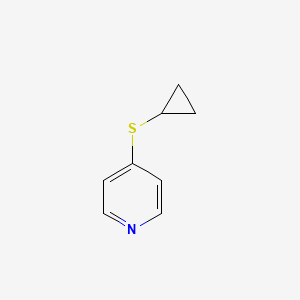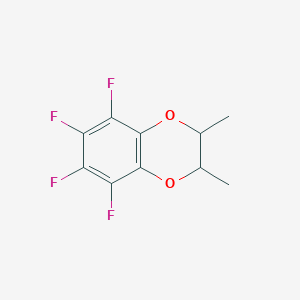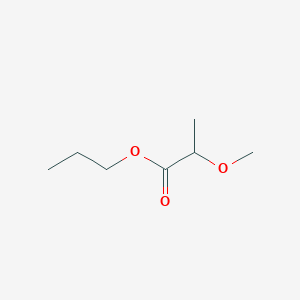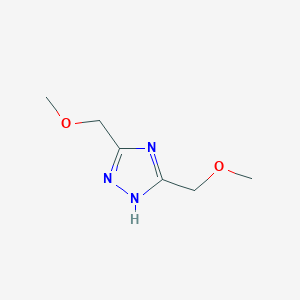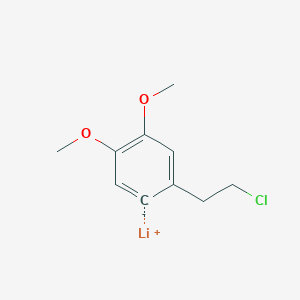
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide is a chemical compound with the molecular formula C10H12ClLiO2 It is a lithium salt derivative of a substituted benzene ring, featuring both chloroethyl and dimethoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide typically involves the reaction of 4-(2-chloroethyl)-1,2-dimethoxybenzene with a lithium reagent. One common method is the lithiation of the benzene derivative using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
科学的研究の応用
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules .
類似化合物との比較
Similar Compounds
Lithium;4-(2-chloroethyl)phenyl-: Similar in structure but lacks the dimethoxy groups, which may affect its reactivity and solubility.
Bendamustine Hydrochloride: Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .
特性
CAS番号 |
110905-09-4 |
|---|---|
分子式 |
C10H12ClLiO2 |
分子量 |
206.6 g/mol |
IUPAC名 |
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.Li/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h4,7H,5-6H2,1-2H3;/q-1;+1 |
InChIキー |
JZLGTUQOQMADDN-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC1=C(C=C([C-]=C1)CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


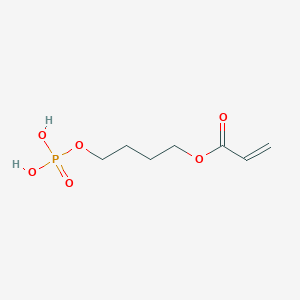


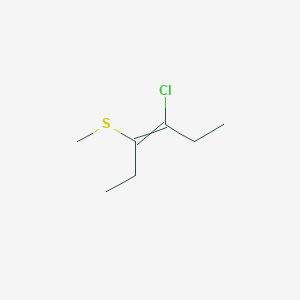

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
